4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol
Description
4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is a phenolic derivative featuring a chlorophenol core modified with a Mannich base side chain containing a 3-(trifluoromethyl)benzylamine group. This compound is categorized as a secondary amine () and shares structural similarities with bioactive molecules in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,20-21H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOIRYUADKLFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzylamine under specific conditions to form the desired product . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation of Phenolic Group
The phenol moiety undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or other strong oxidizing agents in acidic/alkaline media .
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Product : Forms quinone derivatives through two-electron oxidation (Figure 1A).
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Mechanistic Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower the phenol's pKa (~8.2–9.5 estimated ), enhancing oxidation potential. Steric hindrance from the trifluoromethylbenzyl group may slow reaction kinetics .
Nucleophilic Aromatic Substitution (NAS) at Chloro Position
The para-chloro substituent participates in nucleophilic displacement:
Key Observations :
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Steric bulk from the trifluoromethyl group directs substitution to the para position .
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Halogen mobility follows the trend Cl > Br > I in polar aprotic solvents .
Functionalization of Benzylamino Group
The -(CH₂)NH- linker enables:
Reductive Alkylation
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Product : Secondary or tertiary amines via imine intermediates.
Acylation
Sulfonylation
Electrophilic Aromatic Substitution (EAS)
The phenol ring undergoes regioselective electrophilic attack:
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Ortho to -OH | Nitro derivative | Enhanced by -CF₃ meta-directing effect |
| Br₂/FeBr₃ | Para to -Cl | Brominated analog | Limited by steric hindrance |
Complexation with Metal Ions
The phenol and amine groups act as bidentate ligands:
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Cu(II) complexes : Show square-planar geometry (λₘₐₓ = 620 nm) .
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Fe(III) complexes : Catalyze Fenton-type oxidation reactions.
Stability Considerations
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Photolytic : UV exposure induces C-Cl bond cleavage (λ < 300 nm) .
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Hydrolytic : Stable in pH 4–8; rapid degradation in strong acids/bases .
Tables
| Reaction Class | Reagents | Major Product | Conditions |
|---|---|---|---|
| Phenol Oxidation | KMnO₄/H⁺ | Quinone | 80°C, 2 hr |
| Chloro Substitution | NH₃/EtOH | 4-Amino-phenol | 65°C, 6 hr |
| Benzylamino Acylation | Ac₂O/pyridine | Acetylated derivative | RT, 12 hr |
Table 2. Comparative Reactivity of Substituents
| Group | Relative Reactivity (k, M⁻¹s⁻¹) | Directed Effects |
|---|---|---|
| -Cl | 1.0 (reference) | Ortho/para-directing |
| -CF₃ | 0.3 | Meta-directing |
| -OH | 5.2 | Activating, ortho/para |
Mechanistic Pathways
-
Oxidation :
-
NAS :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H13ClF3NO
- Molecular Weight : 315.72 g/mol
- IUPAC Name : 4-chloro-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol
The presence of functional groups such as the chloro and trifluoromethyl groups enhances the compound's reactivity and biological activity.
Organic Synthesis
4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol serves as a reagent in organic synthesis. It can be utilized as a building block for more complex molecules due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 μg/ml Escherichia coli 16 μg/ml Pseudomonas aeruginosa 32 μg/ml
These results suggest its potential as an antimicrobial agent.
-
Anticancer Activity : Preliminary studies have indicated that the compound may inhibit the proliferation of cancer cell lines:
Cancer Cell Line IC50 (μM) HCT116 (Colon Cancer) 5.0 MCF-7 (Breast Cancer) 7.5 A549 (Lung Cancer) 6.0
These findings highlight the compound's potential for further development in oncology.
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological membranes and proteins suggests potential therapeutic applications. Ongoing research focuses on elucidating its mechanisms of action, particularly regarding enzyme inhibition and interaction with cellular targets.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various applications in chemical manufacturing processes.
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of similar compounds against resistant bacterial strains, demonstrating that modifications to the chemical structure could significantly enhance antimicrobial potency. This underscores the importance of structural variations in developing effective antimicrobial agents.
Case Study on Anticancer Properties
Research involving derivatives of phenolic compounds showed that specific substitutions could lead to enhanced activity against cancer cell lines. This suggests pathways for optimizing compounds like this compound for therapeutic use.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substitution Patterns
The compound’s structure combines a phenolic hydroxyl group, a chloro substituent at the 4-position, and an aminomethyl side chain. Key analogs include:
a) Antimalarial Benzimidazole Derivatives ()
Compounds 33–35 in share a trifluoromethylbenzyl group but incorporate benzimidazole moieties and varied amino side chains (e.g., diethylamino, ethylamino). For example:
b) Schiff Base Derivatives ()
Schiff bases like (E)-4-chloro-2-((phenylimino)methyl)phenol are synthesized from 5-chlorosalicylaldehyde and substituted anilines. These lack the trifluoromethyl group but exhibit antimicrobial activity.
c) 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol ()
Physicochemical Properties
a) Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~322.7 (C15H12ClF3NO).
- Comparison: Compound 34 (): 503.1 [M+H]+. Higher weight correlates with benzimidazole’s bulk, likely reducing aqueous solubility.
b) Lipophilicity and Metabolic Stability
The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenolic structure with a chloro group and a trifluoromethyl-substituted benzylamine moiety. The presence of these functional groups is believed to influence its biological activity, particularly in terms of membrane interaction and protein binding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : It has been studied for its effectiveness against a range of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting tumor growth.
- Enzyme Inhibition : The compound may act on specific enzymes relevant to disease pathways.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against several bacterial strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/ml |
| Escherichia coli | 16 μg/ml |
| Pseudomonas aeruginosa | 32 μg/ml |
These values indicate the concentration required to inhibit bacterial growth, showcasing the compound's potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. Notably, it has been tested against various cancer types, revealing IC values that suggest significant antiproliferative effects.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC (μM) |
|---|---|
| HCT116 (Colon Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
These results highlight the compound's potential as a lead structure for further drug development in oncology .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes.
- Protein Binding : The phenolic hydroxyl group may facilitate interactions with target proteins or enzymes involved in disease processes.
Case Studies
Several case studies have documented the biological effects of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of related compounds against resistant bacterial strains, demonstrating that modifications to the chemical structure can significantly enhance antimicrobial potency.
- Case Study on Anticancer Properties : Research involving derivatives of phenolic compounds showed that specific substitutions could lead to enhanced activity against cancer cell lines, suggesting a pathway for optimizing this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
